An In-depth Technical Guide to FR-145715: A Histamine H2 Receptor Antagonist with Anti-Helicobacter pylori Activity
An In-depth Technical Guide to FR-145715: A Histamine H2 Receptor Antagonist with Anti-Helicobacter pylori Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR-145715 is a potent and selective histamine (B1213489) H2 receptor antagonist that has demonstrated significant anti-Helicobacter pylori activity. This dual functionality makes it a compound of interest for the research and development of novel therapies for gastric lesions and other gastrointestinal disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of FR-145715. It includes detailed descriptions of its mechanism of action, relevant signaling pathways, and established experimental protocols for its evaluation.
Chemical Structure and Properties
FR-145715 is a complex heterocyclic molecule. Its chemical identity is established by the following identifiers:
The structural information available from public databases is summarized below.
Table 1: Physicochemical Properties of FR-145715
| Property | Value | Source |
| Molecular Formula | C16H21N5O2S | PubChem[1] |
| CAS Number | 149917-31-7 | MedchemExpress[2] |
Mechanism of Action and Signaling Pathways
FR-145715 exerts its biological effects through two primary mechanisms: antagonism of the histamine H2 receptor and direct activity against Helicobacter pylori.
Histamine H2 Receptor Antagonism
FR-145715 acts as a competitive antagonist at the histamine H2 receptor.[3][4][5] These receptors are G-protein coupled receptors (GPCRs) primarily located on the basolateral membrane of gastric parietal cells. The canonical signaling pathway initiated by histamine binding to the H2 receptor involves the following steps:
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Histamine Binding: Histamine, released from enterochromaffin-like (ECL) cells, binds to the H2 receptor.
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G-Protein Activation: This binding event activates the associated Gs alpha subunit (Gαs) of the G-protein.
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Adenylate Cyclase Activation: The activated Gαs stimulates the enzyme adenylate cyclase.
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cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
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Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).
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Proton Pump Activation: PKA phosphorylates various downstream targets, ultimately leading to the activation of the H+/K+-ATPase (proton pump) and the secretion of gastric acid into the stomach lumen.
By blocking the binding of histamine to the H2 receptor, FR-145715 inhibits this entire cascade, leading to a reduction in gastric acid secretion.
Anti-Helicobacter pylori Activity
FR-145715 exhibits specific anti-Helicobacter pylori activity.[3][6] While the precise molecular mechanism of this action is not extensively detailed in the available literature, it is understood to contribute to the eradication of this pathogenic bacterium, which is a primary cause of gastritis and peptic ulcers. The anti-H. pylori effect is a key feature that distinguishes FR-145715 from many other H2 receptor antagonists.
Cytoprotective Effects
In addition to its acid-suppressing and antibacterial properties, FR-145715 is described as having cytoprotective effects, suggesting it may enhance the mucosal defense mechanisms of the stomach.[5] The detailed signaling pathways underlying these cytoprotective effects are a potential area for further research.
Experimental Protocols
This section outlines general methodologies for key experiments relevant to the evaluation of FR-145715.
Determination of Minimum Inhibitory Concentration (MIC) against H. pylori
The MIC of FR-145715 against H. pylori can be determined using a broth microdilution method.
Objective: To determine the lowest concentration of FR-145715 that inhibits the visible growth of H. pylori.
Materials:
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FR-145715
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Helicobacter pylori strain (e.g., ATCC 43504)
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Appropriate broth medium (e.g., Brucella broth supplemented with fetal bovine serum)
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96-well microtiter plates
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Microplate reader
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Incubator with a microaerophilic atmosphere (e.g., 5% O2, 10% CO2, 85% N2)
Procedure:
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Preparation of FR-145715 dilutions: Prepare a series of twofold dilutions of FR-145715 in the broth medium in the wells of a 96-well plate.
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Inoculum preparation: Culture the H. pylori strain on an appropriate agar (B569324) medium. Suspend the bacterial colonies in broth to achieve a turbidity equivalent to a McFarland standard of 2.0.
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Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a positive control (bacteria without the compound) and a negative control (broth only).
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Incubation: Incubate the plates at 37°C for 72 hours under microaerophilic conditions.
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MIC determination: The MIC is the lowest concentration of FR-145715 at which no visible growth of bacteria is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Histamine H2 Receptor Antagonist Activity Assay
The antagonist activity of FR-145715 at the H2 receptor can be assessed in vitro using isolated guinea pig atrium.
Objective: To evaluate the ability of FR-145715 to inhibit the positive chronotropic effect of histamine on the guinea pig atrium.
Materials:
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FR-145715
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Histamine
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Guinea pig
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Organ bath setup with physiological salt solution (e.g., Tyrode's solution)
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Force transducer and data acquisition system
Procedure:
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Tissue preparation: Isolate the right atrium from a guinea pig and mount it in an organ bath containing oxygenated physiological salt solution maintained at 37°C.
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Stabilization: Allow the atrial preparation to stabilize and establish a regular spontaneous beating rate.
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Histamine dose-response: Generate a cumulative concentration-response curve for histamine to determine the baseline positive chronotropic effect.
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Incubation with FR-145715: Wash the tissue and incubate with a known concentration of FR-145715 for a defined period.
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Second histamine dose-response: In the presence of FR-145715, repeat the cumulative concentration-response curve for histamine.
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Data analysis: A rightward shift in the histamine concentration-response curve in the presence of FR-145715 indicates competitive antagonism. The pA2 value can be calculated to quantify the antagonist potency.
Conclusion
FR-145715 is a promising pharmacological agent with a dual mechanism of action that addresses two key factors in the pathogenesis of peptic ulcer disease: gastric acid secretion and Helicobacter pylori infection. Its activity as a histamine H2 receptor antagonist is well-established, and its anti-H. pylori and cytoprotective properties offer potential advantages over existing therapies. Further research is warranted to fully elucidate the molecular details of its anti-H. pylori and cytoprotective mechanisms and to establish a comprehensive profile of its physicochemical properties. The experimental protocols outlined in this guide provide a foundation for the continued investigation and development of FR-145715 and related compounds.
References
- 1. Antimicrobial susceptibility testing of Helicobacter pylori determined by microdilution method using a new medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Minimum inhibitory concentrations of commonly used antibiotics against Helicobacter Pylori: A multicenter study in South China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. liofilchem.com [liofilchem.com]
- 5. Determination of histamine H2 receptor antagonists in pharmaceutical formulations by CE-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. A novel colorimetric broth microdilution method to determine the minimum inhibitory concentration (MIC) of antibiotics and essential oils against Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
